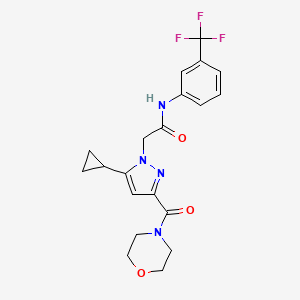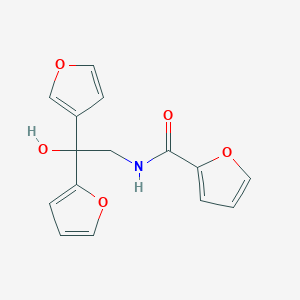
N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of furan-2-carboxamide derivatives has been demonstrated through various methods. In one study, N-(4-bromophenyl)furan-2-carboxamide was synthesized by reacting furan-2-carbonyl chloride with 4-bromoaniline in the presence of triethylamine, yielding a high product yield of 94% . This compound was further modified using Suzuki-Miyaura cross-coupling, which involved triphenylphosphine palladium as a catalyst and K3PO4 as a base, to produce a range of analogues with moderate to good yields . Another synthesis approach involved the creation of 3-nitro-N-(3-chloro-2-oxo-substituted-phenyl-azetidin-1-yl)naphtho[2,1-b]furan-2-carboxamides through a multi-step process starting from ethyl naphtha[2,1-b]furan-2-carboxylate, followed by reactions with hydrazine hydrate and various aldehydes to form Schiff bases, and finally reacting with chloro acetyl chloride .
Molecular Structure Analysis
The molecular structure of N-((5-chloropyridin-2-yl)carbamothioyl)furan-2-carboxamide was characterized using single crystal X-ray diffraction, revealing that it crystallizes in the monoclinic system with specific unit cell parameters . The ligand was found to coordinate metal ions as a bidentate, forming neutral complexes of the [ML2] type . Additionally, molecular orbitals of the ligand were calculated to further understand the electronic structure .
Chemical Reactions Analysis
The furan-2-carboxamide derivatives have been involved in various chemical reactions. The synthesized N-(4-bromophenyl)furan-2-carboxamide underwent Suzuki-Miyaura cross-coupling to produce analogues . The Schiff bases derived from 3-nitronaphtho[2,1-b]furan-2-carbohydrazide were used to generate azetidinone derivatives through a reaction with chloro acetyl chloride . These reactions demonstrate the versatility of furan-2-carboxamide derivatives in chemical synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds were characterized using various analytical techniques. Elemental analysis, FT-IR, 1H NMR, and HR-MS methods were employed to characterize the N-((5-chloropyridin-2-yl)carbamothioyl)furan-2-carboxamide and its metal complexes . The thermal decomposition of the metal complexes was investigated using thermogravimetry, providing insights into their stability and decomposition patterns .
Biological Activity Analysis
The biological activities of the furan-2-carboxamide derivatives were also investigated. The N-(4-bromophenyl)furan-2-carboxamide and its analogues exhibited significant in vitro anti-bacterial activities against drug-resistant bacteria, with docking studies and molecular dynamics simulations validating their interactions with bacterial proteins . The metal complexes of N-((5-chloropyridin-2-yl)carbamothioyl)furan-2-carboxamide were screened for antioxidant and anticancer activities, showing potential in both areas . The Schiff bases and azetidinone derivatives were studied for their antioxidant and antimicrobial activities, contributing to the understanding of their potential therapeutic applications .
Scientific Research Applications
Chemical Synthesis and Reactivity
Research on furan-2-yl derivatives emphasizes their utility in chemical synthesis, demonstrating their versatility in forming complex molecules. El’chaninov and Aleksandrov (2017) explored the synthesis of N-(Quinolin-6-yl)furan-2-carboxamide and its transformation into various compounds through electrophilic and nucleophilic substitution reactions, showcasing the reactivity of furan-2-yl derivatives in creating diverse molecular structures with potential applications in material science and pharmacology (El’chaninov & Aleksandrov, 2017).
Biobased Polymer Synthesis
Furan derivatives are also pivotal in the development of biobased polymers. Jiang et al. (2014) reported the enzymatic polymerization of 2,5-bis(hydroxymethyl)furan with various diacid ethyl esters to create novel biobased furan polyesters, highlighting the potential of furan-2-yl derivatives in sustainable material production (Jiang et al., 2014).
Biomedical Applications
Furan-2-yl derivatives have been investigated for their biomedical applications as well. A study by Laughton et al. (1995) on 2,5-Bis(4-guanylphenyl)furan, a minor groove binding drug, revealed its stronger DNA-binding affinity compared to pentamidine, suggesting its potential in therapeutic applications against pathogens like Pneumocystis carinii (Laughton et al., 1995).
Catalysis and Chemical Transformations
In catalysis, furan-2-yl derivatives have been used to facilitate chemical transformations. Jain et al. (2015) demonstrated the selective oxidation of 5-hydroxymethyl-2-furfural to furan-2,5-dicarboxylic acid using a spinel mixed metal oxide catalyst, underscoring the role of furan-2-yl derivatives in producing key industrial chemicals (Jain et al., 2015).
Enzymatic Processes for Sustainable Chemistry
Furthermore, furan-2-yl derivatives are central to innovative enzymatic processes aimed at sustainable chemical production. Jia et al. (2019) utilized a dual-enzyme cascade system for the synthesis of furan carboxylic acids from 5-hydroxymethylfurfural, showcasing an efficient and environmentally friendly approach to synthesizing valuable biobased chemicals (Jia et al., 2019).
properties
IUPAC Name |
N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO5/c17-14(12-3-1-6-20-12)16-10-15(18,11-5-8-19-9-11)13-4-2-7-21-13/h1-9,18H,10H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMBXDJVYLLPVJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NCC(C2=COC=C2)(C3=CC=CO3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

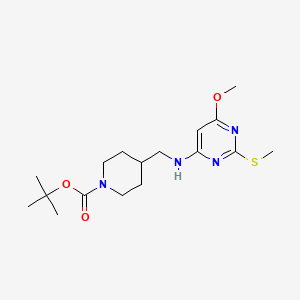
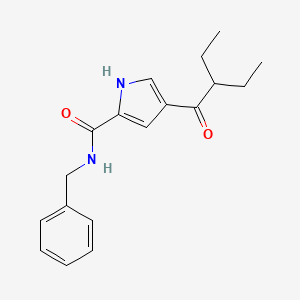
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[8-(3,4-dimethylbenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide](/img/structure/B2556048.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-ethoxybenzenesulfonamide](/img/structure/B2556049.png)
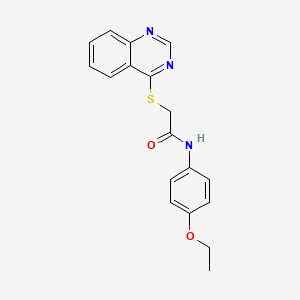
![Ethyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2556052.png)

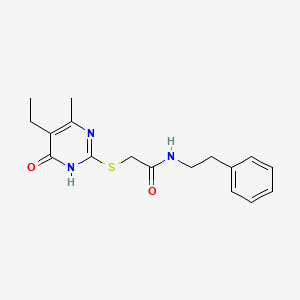
![N-(3-chloro-4-methoxyphenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B2556059.png)
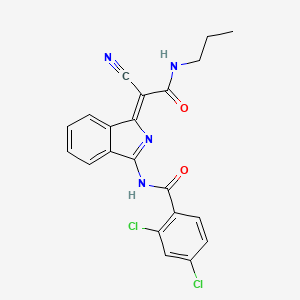
![N-(3'-acetyl-5,7-dimethyl-2-oxo-1-phenethyl-3'H-spiro[indoline-3,2'-[1,3,4]thiadiazol]-5'-yl)acetamide](/img/structure/B2556061.png)
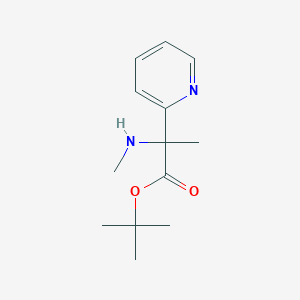
![N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2556067.png)
